molecular formula C21H18N6O5 B11422311 methyl 4-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

methyl 4-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B11422311
M. Wt: 434.4 g/mol
InChI Key: YOZKYXCTKMQKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-inflammatory properties . The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further connected to a methoxyphenyl group and a benzoate ester.

Preparation Methods

The synthesis of METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent reactions to form the triazole-pyrimidine core . The reaction conditions often involve the use of solvents like acetonitrile (MeCN) and acidic media for the final formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE include other triazole-pyrimidine hybrids and derivatives. Some examples are:

The uniqueness of METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE lies in its specific structure, which imparts distinct neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N6O5

Molecular Weight

434.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18N6O5/c1-31-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(4-6-14)21(30)32-2/h3-10,12H,11H2,1-2H3,(H,23,28)

InChI Key

YOZKYXCTKMQKLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.